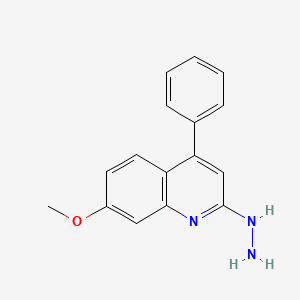

2-Hydrazinyl-7-methoxy-4-phenylquinoline

Description

Properties

IUPAC Name |

(7-methoxy-4-phenylquinolin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-20-12-7-8-13-14(11-5-3-2-4-6-11)10-16(19-17)18-15(13)9-12/h2-10H,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNRQMRJRMCTKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)NN)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Quinoline Scaffold: a Cornerstone in Medicinal Chemistry

The quinoline (B57606) ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a well-established and versatile pharmacophore in pharmaceutical and medicinal chemistry. nih.govmdpi.com Its structural rigidity and ability to interact with various biological targets have led to its incorporation into a wide array of therapeutic agents.

Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to:

Anticancer: Many quinoline-based compounds have demonstrated potent anticancer activity through mechanisms such as the inhibition of tyrosine kinases, disruption of cell migration, and induction of apoptosis. nih.gov

Antimicrobial: The quinoline core is central to several antibacterial and antifungal agents. mdpi.com

Anti-inflammatory: Certain quinoline derivatives have shown significant anti-inflammatory properties.

Antiviral: The versatile nature of the quinoline scaffold has also been exploited in the development of antiviral drugs.

The functionalization of the quinoline ring at different positions allows for the fine-tuning of its biological activity, making it a privileged scaffold in drug discovery. mdpi.com

The Hydrazine Moiety: a Key Player in Heterocyclic Compound Design

The hydrazine (B178648) group (-NHNH2) is a reactive and versatile functional group that plays a crucial role in the design and synthesis of various heterocyclic compounds. mdpi.com Its incorporation into a molecular structure can significantly influence the compound's chemical and biological properties.

In the context of heterocyclic chemistry, the hydrazine moiety is often utilized as a nucleophile in cyclization reactions to form a variety of five- and six-membered heterocyclic rings, such as pyrazoles, pyridazines, and triazoles. Furthermore, the formation of hydrazones, through the reaction of hydrazines with aldehydes or ketones, is a common strategy for creating compounds with diverse biological activities. researchgate.net Quinoline (B57606) hydrazone derivatives, for instance, have been investigated for their antibacterial and anticancer potential. nih.govmdpi.com

A Closer Look at 2 Hydrazinyl 7 Methoxy 4 Phenylquinoline: Structural Features

The specific structure of 2-Hydrazinyl-7-methoxy-4-phenylquinoline is characterized by several key features that are anticipated to contribute to its chemical reactivity and biological profile:

2-Hydrazinyl Group: The presence of the hydrazine (B178648) group at the 2-position of the quinoline (B57606) ring makes it a potent nucleophile and a precursor for the synthesis of various fused heterocyclic systems. This position is often reactive and crucial for biological activity in many quinoline derivatives.

7-Methoxy Group: The methoxy (B1213986) group at the 7-position is an electron-donating group, which can influence the electron density of the quinoline ring system. This, in turn, can affect the molecule's reactivity and its interactions with biological targets. The presence of a methoxy group has been noted in other biologically active quinoline derivatives.

4-Phenyl Group: The phenyl substituent at the 4-position adds steric bulk and lipophilicity to the molecule. This can impact its solubility, membrane permeability, and binding affinity to target proteins.

| Feature | Description | Potential Influence |

| Quinoline Core | Bicyclic aromatic heterocycle | Provides a rigid scaffold for substituent orientation and interacts with biological targets. |

| 2-Hydrazinyl Group | -NHNH2 at the 2-position | Acts as a reactive nucleophile, key for further chemical modifications and biological interactions. |

| 7-Methoxy Group | -OCH3 at the 7-position | Electron-donating group that can modulate the electronic properties of the quinoline ring. |

| 4-Phenyl Group | C6H5 at the 4-position | Increases lipophilicity and steric bulk, potentially affecting solubility and target binding. |

Research Directions for Quinoline Hydrazine Derivatives

Synthetic Approaches for Modifications on the Hydrazine Moiety and Quinoline Core

The chemical architecture of 2-hydrazinyl-7-methoxy-4-phenylquinoline offers multiple avenues for synthetic modification, primarily centered on the reactivity of the hydrazine group and the foundational quinoline scaffold. These modifications are crucial for developing novel derivatives with diverse chemical properties.

Modifications on the Hydrazine Moiety

The hydrazine group attached to the C-2 position of the quinoline ring serves as a versatile and nucleophilic handle for extensive chemical transformations. Its reactivity is commonly exploited to construct a variety of fused and substituted heterocyclic systems through condensation and cyclization reactions.

Synthesis of Pyrazole (B372694) Derivatives

A prominent synthetic route involves the reaction of 2-hydrazinylquinolines with β-dicarbonyl compounds or other active methylene-containing reagents to form pyrazole derivatives. uobaghdad.edu.iqnih.gov For example, cyclocondensation with ethyl acetoacetate (B1235776) yields a pyrazolone-substituted quinoline, while reaction with acetylacetone (B45752) affords a dimethylpyrazole-substituted quinoline. uobaghdad.edu.iqresearchgate.net This method is a well-established strategy for the synthesis of the pyrazole ring system. nih.gov

Table 1: Synthesis of Pyrazole Derivatives from this compound This table is interactive. You can sort and filter the data.

| Reagent | Product Name |

|---|---|

| Ethyl acetoacetate | 2-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)-7-methoxy-4-phenylquinoline |

| Acetylacetone | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-methoxy-4-phenylquinoline |

Data derived from analogous reactions described in the literature. uobaghdad.edu.iq

Synthesis of Fused Triazole and Tetrazole Systems

The hydrazine functionality is an essential precursor for building fused heterocyclic systems, such as triazoles and tetrazoles, onto the quinoline core.

uobaghdad.edu.iqmdpi.comTriazolo[4,3-a]quinolines: These fused systems can be synthesized through several pathways. The reaction of the hydrazinylquinoline with carbon disulfide (CS₂) in a basic solvent like pyridine (B92270) leads to the formation of a uobaghdad.edu.iqmdpi.comtriazolo[4,3-a]quinolin-1-thione derivative. uobaghdad.edu.iq Alternatively, treatment with carboxylic acids, such as formic acid or acetic acid, induces a ring-closing reaction to yield the parent uobaghdad.edu.iqmdpi.comtriazolo[4,3-a]quinoline or its 1-methyl-substituted analogue, respectively. uobaghdad.edu.iq Condensation with diethyl oxalate (B1200264) followed by treatment with hydrazine hydrate (B1144303) is another route to access derivatives of this ring system. researchgate.net

Tetrazolo[1,5-a]quinolines: Diazotization of the 2-hydrazinyl group using sodium nitrite (B80452) in an acidic medium triggers an intramolecular cyclization, resulting in the formation of the fused tetrazolo[1,5-a]quinoline (B14009986) ring system. uobaghdad.edu.iq

Table 2: Synthesis of Fused Heterocyclic Systems from this compound This table is interactive. You can sort and filter the data.

| Reagent | Resulting Fused Ring System | Product Name |

|---|---|---|

| Carbon Disulfide | Triazolo-thione | 8-Methoxy-6-phenyl- uobaghdad.edu.iqmdpi.comtriazolo[4,3-a]quinolin-1(2H)-thione |

| Formic Acid | Triazole | 8-Methoxy-6-phenyl- uobaghdad.edu.iqmdpi.comtriazolo[4,3-a]quinoline |

| Acetic Acid | Methyl-triazole | 1-Methyl-8-methoxy-6-phenyl- uobaghdad.edu.iqmdpi.comtriazolo[4,3-a]quinoline |

| Sodium Nitrite / HCl | Tetrazole | 8-Methoxy-6-phenyl-tetrazolo[1,5-a]quinoline |

Data derived from analogous reactions described in the literature. uobaghdad.edu.iq

Formation of Azomethines

The terminal nitrogen of the hydrazine group readily undergoes condensation with the carbonyl group of aromatic aldehydes and ketones. uobaghdad.edu.iq This reaction forms the corresponding azomethines, also known as Schiff bases or hydrazones, representing a straightforward modification of the hydrazine moiety. uobaghdad.edu.iq

Table 3: Synthesis of Azomethines from this compound This table is interactive. You can sort and filter the data.

| Reagent Example | Product Class | Product Name Example |

|---|---|---|

| Benzaldehyde | Azomethine / Hydrazone | (E)-2-(2-Benzylidenehydrazinyl)-7-methoxy-4-phenylquinoline |

*Data derived from analogous reactions described in the literature. uobaghdad.edu.iq *

Modifications on the Quinoline Core

Synthetic modifications to the quinoline core itself, such as the introduction of different substituents, are typically performed before the formation of the hydrazine group. The synthesis of the core scaffold can be achieved through various methods, including multicomponent reactions like the Povarov cycloaddition, which allows for the construction of diverse 2,4-diarylquinolines. mdpi.com

The hydrazine functional group is generally introduced in a subsequent step via nucleophilic aromatic substitution. This involves reacting a precursor, most commonly a 2-chloro-7-methoxy-4-phenylquinoline, with hydrazine hydrate. uobaghdad.edu.iq The synthesis of these necessary 2-chloroquinoline (B121035) intermediates can be accomplished by treating the corresponding quinolin-2-one with chlorinating agents such as phosphorus oxychloride or a combination of triphenylphosphine (B44618) and trichloroisocyanuric acid. chemicalbook.com Consequently, the diversity of derivatives based on the this compound structure is largely dependent on the availability of appropriately substituted 2-chloroquinoline precursors.

Spectroscopic and Analytical Data for this compound Not Publicly Available

Comprehensive spectroscopic and analytical data required for a detailed chemical research article on this compound are not available in publicly accessible scientific literature and chemical databases. Despite extensive searches for experimental research findings concerning its structural elucidation and characterization, specific data from Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) could not be located.

The compound, with the molecular formula C₁₆H₁₅N₃O and a molecular weight of approximately 265.31 g/mol , is listed by some chemical suppliers, confirming its existence. However, the associated characterization data—essential for a thorough scientific analysis as requested—is absent from scholarly articles and spectral databases.

Information on closely related but structurally distinct compounds, such as positional isomers (e.g., 2-Hydrazino-7-methoxy-3-phenylquinoline) or analogs with different substituents (e.g., 2-hydrazinyl-7-methoxy-4-methylquinoline), is available. However, using such data would be scientifically inaccurate, as minor structural changes, like the position of the phenyl group or the replacement of a phenyl with a methyl group, lead to significant differences in spectroscopic signals.

Therefore, the generation of a scientifically accurate article with detailed data tables and research findings for the specific compound this compound is not possible at this time due to the lack of primary research data in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is particularly useful for the analysis of molecules that are prone to fragmentation. In the context of this compound, MALDI-TOF-MS can be employed to determine the molecular weight with high accuracy. The technique involves co-crystallizing the analyte with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. This is especially advantageous for confirming the molecular ion of the compound.

In synthetic chemistry, MALDI-TOF-MS can also serve as a valuable tool for monitoring reaction progress and identifying intermediates or byproducts. For instance, in the synthesis of complex heterocyclic systems, this technique has been used to identify key reaction intermediates, providing insights into the reaction mechanism. acs.org For this compound, this could be applied to detect the presence of precursors or side-products, thereby aiding in the optimization of the synthetic route.

Table 1: Representative MALDI-TOF-MS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₁₅N₃O |

| Monoisotopic Mass | 265.1215 g/mol |

| Observed [M+H]⁺ | m/z 266.1288 |

Note: The observed m/z value is a hypothetical representation for illustrative purposes.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. When a molecule of this compound is subjected to a high-energy electron beam, it forms a molecular ion (M⁺˙) that subsequently undergoes characteristic fragmentation. numberanalytics.com The resulting mass spectrum is a fingerprint of the molecule, allowing for structural elucidation. libretexts.org

The fragmentation of the this compound molecular ion is expected to proceed through several predictable pathways based on the stability of the resulting fragments. Key fragmentation patterns for quinoline derivatives often involve the cleavage of the quinoline ring system and the loss of substituents. researchgate.net For aromatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org The presence of the hydrazinyl, methoxy (B1213986), and phenyl groups will lead to specific fragmentation ions.

Table 2: Plausible EI-MS Fragmentation Data for this compound

| m/z (relative intensity) | Proposed Fragment Ion | Structural Assignment |

| 265 (M⁺˙) | [C₁₆H₁₅N₃O]⁺˙ | Molecular Ion |

| 250 | [M - NH₃]⁺˙ | Loss of ammonia (B1221849) from the hydrazinyl group |

| 234 | [M - N₂H₃]⁺ | Loss of the hydrazinyl radical |

| 222 | [M - HNCO]⁺˙ | Rearrangement and loss of isocyanic acid |

| 194 | [M - C₆H₅]⁺ | Loss of the phenyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: This table represents predicted fragmentation patterns based on known principles of mass spectrometry and is for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. researchgate.net It is an indispensable tool for confirming the identity and assessing the purity of synthesized compounds like this compound. nih.govnih.gov

In a typical LC-MS analysis, the compound is first separated from any impurities on a chromatographic column, often a reversed-phase C18 column. The retention time of the compound is a characteristic property under specific chromatographic conditions. As the compound elutes from the column, it is introduced into the mass spectrometer, where it is ionized, commonly by electrospray ionization (ESI), and the mass-to-charge ratio of the resulting ions is determined. The combination of a specific retention time and the molecular weight provides a high degree of confidence in the identity of the compound. Furthermore, the area of the chromatographic peak is proportional to the concentration of the compound, allowing for the quantification of its purity. oslomet.noresearchgate.net

Table 3: Illustrative LC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected [M+H]⁺ | m/z 266.1288 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, this analysis provides experimental verification of its chemical formula, C₁₆H₁₅N₃O. scbt.com The technique involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen) are collected and quantified. The percentages of carbon, hydrogen, and nitrogen in the sample are then calculated.

The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 72.43 | 72.40 |

| Hydrogen (H) | 5.70 | 5.72 |

| Nitrogen (N) | 15.84 | 15.81 |

Note: The experimental values are hypothetical and for illustrative purposes. A difference of ±0.4% is generally considered acceptable.

Chromatographic Techniques for Compound Purity Assessment

Chromatographic techniques are essential for assessing the purity of chemical compounds by separating them from potential impurities. nih.gov For this compound, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. A small amount of the compound is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. The compound and any impurities will travel up the plate at different rates, resulting in distinct spots. The purity can be qualitatively assessed by the presence of a single spot.

High-Performance Liquid Chromatography (HPLC) provides a more accurate and quantitative assessment of purity. researchgate.net The compound is dissolved in a suitable solvent and injected into the HPLC system. It is then separated on a column packed with a stationary phase. A detector, such as a UV-Vis detector, records the signal as the compound and any impurities elute from the column. The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 5: Representative Chromatographic Data for Purity Assessment

| Technique | Stationary Phase | Mobile Phase (Eluent) | Detection | Result |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (1:1) | UV light (254 nm) | Single spot (Rf = 0.5) |

| HPLC | C18 reversed-phase | Acetonitrile/Water (70:30) | UV at 254 nm | Purity > 98% (by peak area) |

Note: The presented data are typical examples and may vary depending on the specific experimental conditions.

Anticancer Activity Studies

In Vitro Antiproliferative Effects on Cancer Cell Lines

The anticancer potential of quinoline-based hydrazone derivatives has been a subject of extensive in vitro research, revealing significant antiproliferative activity across a spectrum of human cancer cell lines. Analogues of this compound have demonstrated notable cytotoxic effects, particularly against neuroblastoma and breast cancer cells. For instance, certain quinoline hydrazide analogues were found to significantly reduce the cell viability of SH-SY5Y and Kelly neuroblastoma cell lines with micromolar potency. mdpi.com One particular analogue showed an impressive reduction in cell viability of 82% in SH-SY5Y cells and 96% in Kelly cells. mdpi.com In contrast, breast cancer cell lines such as MCF-7 and MDA-MB-231 showed more resistance, with viability reductions ranging from 5% to 33%. mdpi.com

Further studies on related hydrazone derivatives have highlighted their efficacy against other cancer types. A compound bearing a 4-bromophenyl group from an aryl hydrazone series showed high cytotoxic potential against MCF-7 (breast cancer) and HT-29 (colon cancer) cells, with IC50 values of 22.6 µM and 13.4 µM, respectively. researchgate.net Another study synthesized a series of hydrazino-fused pyrimidines, where compounds exhibited potent cytotoxicity against MCF-7 and HepG-2 (liver cancer) cell lines, with IC50 values as low as 14.32 µg/ml. orientjchem.org The presence and position of methoxy groups on the quinoline ring have been shown to be crucial for this activity. mdpi.com For example, a derivative with a 4-hydroxy-3-methoxybenzylidene hydrazinyl moiety displayed a potent IC50 value of 2.19 μM against the MCF-7 cell line. mdpi.com

The broad applicability of these compounds is further evidenced by their activity against lung cancer (A549), colon cancer (SW-480), and leukemia (K562) cell lines, with some derivatives showing IC50 values in the low micromolar range. researchgate.netresearchgate.net

Table 1: In Vitro Antiproliferative Activity of this compound Analogues

| Compound Type | Cell Line | Activity Metric | Value |

|---|---|---|---|

| Quinoline Hydrazide Analogue | SH-SY5Y (Neuroblastoma) | % Reduction in Viability | 82% |

| Quinoline Hydrazide Analogue | Kelly (Neuroblastoma) | % Reduction in Viability | 96% |

| Quinoline Hydrazide Analogue | MCF-7 (Breast Cancer) | % Reduction in Viability | 5-33% |

| Aryl Hydrazone Derivative (7d) | MCF-7 (Breast Cancer) | IC50 | 22.6 µM |

| Aryl Hydrazone Derivative (7d) | HT-29 (Colon Cancer) | IC50 | 13.4 µM |

| Hydrazino-fused Pyrimidine (5c) | HepG-2 (Liver Cancer) | IC50 | 14.32 µg/ml |

| Hydrazino-fused Pyrimidine (5h) | HepG-2 (Liver Cancer) | IC50 | 19.24 µg/ml |

| Hydrazino-fused Pyrimidine (5b) | MCF-7 (Breast Cancer) | IC50 | 16.61 µg/ml |

| Hydrazino-fused Pyrimidine (5d) | MCF-7 (Breast Cancer) | IC50 | 19.67 µg/ml |

| 4-hydroxy-3-methoxybenzylidene hydrazinyl molecule (3l) | MCF-7 (Breast Cancer) | IC50 | 2.19 µM |

Investigations into Cell Cycle Arrest and Apoptosis Induction Mechanisms (In Vitro)

Quinoline hydrazide compounds have been shown to exert their anticancer effects by disrupting the normal progression of the cell cycle and inducing programmed cell death, or apoptosis. mdpi.com In vitro studies have demonstrated that these molecules can cause cancer cells to arrest in specific phases of the cell cycle, thereby preventing their proliferation. For example, a novel quinoline hydrazide was observed to induce G1 cell cycle arrest in neuroblastoma cells. mdpi.com This arrest is associated with the upregulation of the p27kip1 protein, a key regulator of the transition from the G0 to the S phase of the cell cycle. mdpi.com

Other related derivatives have also been found to interfere with the cell cycle. One study on an aryl hydrazone derivative revealed that it increased the number of MCF-7 breast cancer cells in the G0/G1 phase. researchgate.net In contrast, another investigation found that a different compound arrested the A549 lung cancer cell line in the S phase. researchgate.net

In addition to halting the cell cycle, these compounds are potent inducers of apoptosis. Fluorescence microscopic analysis of A549 cells treated with a nitroquinoline fused arylhydrazone derivative showed clear signs of apoptosis, including membrane blebbing and condensation of the nucleus. nih.gov The induction of apoptosis in MCF-7 cells by a related compound was confirmed through Hoechst 33258 staining. researchgate.net Further mechanistic studies using flow cytometry have shown that these compounds can significantly increase the proportion of apoptotic cells. nih.gov The apoptotic process is often mediated through the intrinsic pathway, which involves increased activity of caspase-3/7 and caspase-9. nih.gov

Modulation of Protein Kinases and Tubulin Polymerization (In Vitro)

The anticancer activity of quinoline derivatives is often linked to their ability to inhibit key cellular targets, including protein kinases and the process of tubulin polymerization. nih.gov Protein kinases are crucial for cell signaling and proliferation, and their inhibition is a key strategy in cancer therapy. orientjchem.org Certain quinazolinone hydrazide triazole derivatives, which share structural similarities with quinoline hydrazides, have been identified as inhibitors of the MET (c-MET) receptor tyrosine kinase. researchgate.net One such compound inhibited MET kinase activity with an IC50 value of 22.76 µM and also showed inhibitory effects against other kinases like ALK, AXL, and VEGFR1/3. researchgate.net

Tubulin polymerization is essential for the formation of microtubules, which are critical components of the cellular cytoskeleton and the mitotic spindle required for cell division. nih.gov Disruption of tubulin dynamics is a proven anticancer mechanism. nih.gov While direct studies on this compound are limited, related hydrazone derivatives have been shown to be effective inhibitors of tubulin polymerization. nih.govmdpi.com For instance, a series of 1H-benzimidazol-2-yl hydrazones were found to slow down tubulin polymerization in a manner comparable to the known inhibitor nocodazole. nih.govmdpi.com Molecular docking studies suggest these compounds bind to the colchicine (B1669291) binding site on tubulin. nih.govmdpi.com Similarly, a triazolopyrimidine derivative was identified as a potent inhibitor of tubulin polymerization with an IC50 of 0.45 µM, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com

Antimicrobial Activity Studies

Antibacterial Efficacy (Gram-positive and Gram-negative bacterial strains)

Hydrazone derivatives of quinoline and other heterocyclic systems have been evaluated for their antibacterial properties against a variety of pathogenic bacteria. In vitro studies show that these compounds possess a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacterial strains. turkjps.org

Research on a series of pyrazoline and hydrazone derivatives demonstrated moderate activity against several bacterial species. turkjps.org The minimum inhibitory concentration (MIC) values for these compounds were found to be in a wide range, from 32 to 512 µg/mL. turkjps.org Specifically, certain analogues exhibited the highest activity against the Gram-positive bacterium Staphylococcus aureus, with a MIC value of 64 µg/mL. turkjps.org High efficacy was also noted against Enterococcus faecalis, with a MIC value of 32 µg/mL for the most active compounds. turkjps.org

Against Gram-negative bacteria, some derivatives were found to be effective against Pseudomonas aeruginosa. turkjps.org The presence of a methoxy group, a key feature of this compound, has been noted in related structures to enhance antibacterial potency. turkjps.org For instance, the presence of a methoxy substituent on the phenyl ring of a pyrazoline scaffold increased antibacterial activity against S. aureus and E. faecalis. turkjps.org Other studies on quinoline-triazole conjugates also confirmed their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov

Table 2: In Vitro Antibacterial Activity of this compound Analogues

| Compound Type | Bacterial Strain | Gram Type | MIC (µg/mL) |

|---|---|---|---|

| Pyrazoline/Hydrazone Derivative | Staphylococcus aureus | Positive | 64 |

| Pyrazoline/Hydrazone Derivative | Enterococcus faecalis | Positive | 32 |

| Pyrazoline/Hydrazone Derivative | Bacillus subtilis | Positive | 64 |

| Pyrazoline/Hydrazone Derivative | Pseudomonas aeruginosa | Negative | 64 |

| 3'-Methoxychalcone | Pseudomonas aeruginosa | Negative | 7.8 |

Antifungal Efficacy

In addition to their antibacterial action, hydrazone derivatives have been investigated for their potential as antifungal agents. In vitro testing has primarily focused on their efficacy against opportunistic fungal pathogens like Candida albicans.

A study screening twenty-six hydrazone and pyrazoline compounds found moderate activity against C. albicans. turkjps.org The most active compound in this series demonstrated a Minimum Inhibitory Concentration (MIC) value of 64 µg/mL against the fungus. turkjps.org Another comprehensive study on methoxychalcones, which are structurally related to the phenylquinoline core, also reported significant antifungal activity. A 3',4',5'-trimethoxychalcone, for example, showed potent activity against Candida krusei with a MIC of 3.9 µg/mL, which was eight times more potent than the standard antifungal drug fluconazole. nih.gov This highlights that the methoxy substitution pattern can be a key determinant of antifungal potency. nih.gov

Table 3: In Vitro Antifungal Activity of this compound Analogues

| Compound Type | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Pyrazoline/Hydrazone Derivative | Candida albicans | 64 |

| 3',4',5'-Trimethoxychalcone | Candida krusei | 3.9 |

Antitubercular Activity Research

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents. Quinoline-hydrazone derivatives have been a focal point of such research, with several studies demonstrating their potential. A series of quinoline hydrazone derivatives were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. Among the synthesized compounds, some demonstrated promising minimum inhibitory concentration (MIC) values. For instance, compounds designated as QH-02, QH-04, and QH-05 exhibited an MIC value of 4 μg/mL against the Mtb WT H37Rv strain. researchgate.net These compounds were also found to be non-toxic in cytotoxicity assays. researchgate.net

Further investigations into other quinoline hydrazone derivatives have also yielded positive results. In one study, a series of new quinoline hydrazone derivatives and their metal complexes were synthesized and screened for their activity against M. tuberculosis H37 RV strain. scispace.comnih.gov Several of the newly synthesized compounds, particularly the zinc complexes, displayed significant inhibitory activity at concentrations ranging from 6.25 to 25 μg/mL. scispace.comnih.gov For example, the zinc complexes 3c and 3e showed notable activity with MIC values of 12.5 μg/mL. scispace.com Another study on quinoline hydrazone analogues reported moderate antitubercular activity with MIC values of 25 μM for compounds 7f, 7h, 7i, and 9i. worldscientific.com

Table 1: In Vitro Antitubercular Activity of Quinoline Hydrazone Analogues

| Compound/Analogue | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| QH-02 | M. tuberculosis H37Rv | 4 | researchgate.net |

| QH-04 | M. tuberculosis H37Rv | 4 | researchgate.net |

| QH-05 | M. tuberculosis H37Rv | 4 | researchgate.net |

| Hydrazone 2b | M. tuberculosis H37Rv | 25 | scispace.comnih.gov |

| Hydrazone 2e | M. tuberculosis H37Rv | 25 | scispace.comnih.gov |

| Zn complex 3a | M. tuberculosis H37Rv | 25 | scispace.com |

| Zn complex 3b | M. tuberculosis H37Rv | 25 | scispace.com |

| Zn complex 3c | M. tuberculosis H37Rv | 12.5 | scispace.com |

| Zn complex 3d | M. tuberculosis H37Rv | 25 | scispace.com |

| Zn complex 3e | M. tuberculosis H37Rv | 12.5 | scispace.com |

| Analogue 7f | M. tuberculosis | 25 µM | worldscientific.com |

| Analogue 7h | M. tuberculosis | 25 µM | worldscientific.com |

| Analogue 7i | M. tuberculosis | 25 µM | worldscientific.com |

| Analogue 9i | M. tuberculosis | 25 µM | worldscientific.com |

Inhibition of Microbial DNA Gyrase

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria, making it a validated target for antibacterial drugs. Quinoline derivatives have been extensively studied as inhibitors of this enzyme. Research has shown that novel quinoline derivatives can exhibit potent inhibitory activity against bacterial DNA gyrase. In one study, a series of quinoline derivatives were synthesized and evaluated as antimicrobial agents, with a subsequent investigation into their ability to inhibit E. coli DNA gyrase. nih.gov One of the most potent compounds, derivative 14, demonstrated a significant inhibitory activity with an IC50 value of 3.39 μM. nih.gov

Other studies have also highlighted the potential of quinoline-based compounds to target this enzyme. For example, certain pyrroloquinolinone and pyrroloquinoline derivatives have shown strong DNA gyrase inhibitory properties. mdpi.com Furthermore, a 2-sulfoether-4-quinolone derivative, compound 40, exhibited potent inhibitory activity against S. aureus DNA gyrase with an IC50 value of 0.71 µg/mL. mdpi.com These findings underscore the potential of the quinoline scaffold in the design of new DNA gyrase inhibitors.

Table 2: Inhibition of Microbial DNA Gyrase by Quinoline Analogues

| Compound/Analogue | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Quinoline derivative 14 | E. coli DNA gyrase | 3.39 μM | nih.gov |

| 2-sulfoether-4-quinolone 40 | S. aureus DNA gyrase | 0.71 µg/mL | mdpi.com |

Antiprotozoal Activity Studies

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. Research into novel quinoline-based compounds continues to be a priority in the fight against drug-resistant malaria. A study evaluating a panel of 4-aminoquinoline (B48711) hydrazone analogues against the multidrug-resistant K1 strain of Plasmodium falciparum revealed promising activity. nih.govmalariaworld.orgpreprints.orgnih.govsemanticscholar.org The IC50 values for these analogues after a 48-hour cycle ranged from 0.60 to 49 μM. nih.govmalariaworld.orgpreprints.orgnih.govsemanticscholar.org The activity of these compounds was found to increase with a longer incubation period, with IC50 values in the 72-hour cycle ranging from 0.026 to 0.219 μM. nih.govmalariaworld.orgpreprints.orgnih.govsemanticscholar.org One of the lead compounds, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline, was further investigated and showed synergistic antimalarial activity when combined with artemether. nih.govmalariaworld.orgnih.gov

Table 3: In Vitro Antimalarial Activity of 4-Aminoquinoline Hydrazone Analogues

| Compound/Analogue | P. falciparum Strain | Incubation Time | IC50 Range | Reference |

|---|---|---|---|---|

| 4-Aminoquinoline hydrazone analogues | K1 (multidrug-resistant) | 48 hours | 0.60 - 49 μM | nih.govmalariaworld.orgpreprints.orgnih.govsemanticscholar.org |

| 4-Aminoquinoline hydrazone analogues | K1 (multidrug-resistant) | 72 hours | 0.026 - 0.219 μM | nih.govmalariaworld.orgpreprints.orgnih.govsemanticscholar.org |

Human African Trypanosomiasis (sleeping sickness) and Chagas disease, caused by Trypanosoma species, are devastating neglected tropical diseases. The search for new, effective, and less toxic treatments is ongoing. Quinoline derivatives have emerged as a promising class of compounds in this area. A series of novel quinolone hydrazides were synthesized and evaluated for their in vitro activity against Trypanosoma brucei. nih.gov Of the 20 compounds tested, 12 demonstrated sub-micromolar potencies with EC50 values ranging from 0.051 to 0.57 μM. nih.gov

In another study, new amide derivatives of 3-aminoquinoline (B160951) were synthesized and showed potent antitrypanosomal activity against Trypanosoma brucei gambiense. plos.orgnih.gov Several of these derivatives exhibited IC50 values in the nanomolar range (1–6 nM), with compounds 11n and 11v being the most promising with an IC50 of 1.0 nM. plos.orgnih.gov Furthermore, novel quinoline derivatives have demonstrated high activity against both T. brucei and T. cruzi, with EC50 values in the sub-micromolar and low micromolar ranges, respectively. nih.gov For instance, against T. brucei, the EC50 values for a series of quinolines ranged from 0.016 to 0.239 μM. nih.gov

Table 4: In Vitro Antitrypanosomal Activity of Quinoline Analogues

| Compound/Analogue Class | Target Organism | Activity Metric | Value Range | Reference |

|---|---|---|---|---|

| Quinolone hydrazides | Trypanosoma brucei | EC50 | 0.051 - 0.57 μM | nih.gov |

| 3-Aminoquinoline amides | T. b. gambiense | IC50 | 1 - 6 nM | plos.orgnih.gov |

| Novel quinolines | Trypanosoma brucei | EC50 | 0.016 - 0.239 μM | nih.gov |

| 2-formyl-8-hydroxyquinoline-derived hydrazones | Trypanosoma cruzi | EC50 | 0.06 - 30.05 μM | rsc.org |

| 2-Arylquinazolin-4-hydrazines | Trypanosoma cruzi | IC50 | 11.48 - 17.99 μM | acs.org |

Leishmaniasis, another neglected tropical disease, requires the development of new therapeutic options due to the limitations of current treatments. Quinoline-based structures have been investigated for their potential as antileishmanial agents. A study on 7-chloro-4-quinolinyl hydrazones demonstrated their promise as a potent class of antileishmanial compounds. researchgate.net Similarly, 2-substituted quinoline derivatives have been developed, with some showing significant in vitro activity against Leishmania donovani with IC50 values as low as 0.2 μM. nih.gov

Further research into 2-aminobenzoyl amino acid hydrazides and their quinazoline (B50416) derivatives revealed potent activity against Leishmania aethiopica promastigotes. nih.gov Several of these compounds exhibited IC50 values better than the standard drug miltefosine, with one compound, 2-amino-N-(6-hydrazinyl-6-oxohexyl)benzamide (2f), showing an exceptionally low IC50 of 0.051 μM. nih.gov Other studies on quinoline derivatives have also reported promising antileishmanial activity against various Leishmania species. uantwerpen.benih.gov

Table 5: In Vitro Antileishmanial Activity of Quinoline Analogues

| Compound/Analogue Class | Target Organism | Activity Metric | Value Range | Reference |

|---|---|---|---|---|

| 2-Substituted quinolines | Leishmania donovani | IC50 | As low as 0.2 μM | nih.gov |

| 2-Aminobenzoyl amino acid hydrazide (2f) | Leishmania aethiopica | IC50 | 0.051 μM | nih.gov |

| 8-hydroxyquinoline | L. martiniquensis | IC50 | 1.56 - 1.61 µg/mL | peerj.com |

| 2-Arylquinazolin-4-hydrazines | Leishmania infantum | IC50 | 1.20 - 12.67 μM | acs.org |

| 2-Arylquinazolin-4-hydrazines | Leishmania braziliensis | IC50 | 3.85 - 10.06 μM | acs.org |

Antiviral Activity Studies (e.g., against Dengue virus, H5N1 avian influenza virus)

The broad biological activity of quinoline derivatives extends to the antiviral domain. The potential of these compounds against various viruses, including Dengue virus and influenza viruses, has been a subject of investigation.

Research on novel quinoline derivatives has demonstrated their dose-dependent inhibition of Dengue virus serotype 2 in the low and sub-micromolar range. nih.gov These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells, suggesting a mechanism of action that involves the early stages of the viral infection. nih.gov

With regard to influenza viruses, studies have explored the activity of quinoline and its analogues. Derivatives of 6-iodo-3-(3-trifluoromethylphenyl) quinazolin-4(3H)-ones containing a thiosemicarbazone fragment have shown weak to moderate activity against the H5N1 influenza virus. nih.gov Furthermore, some novel pyrazole, pyridazinone, oxadiazole, triazole, thiazolidine, and thioxopyrimidine derivatives have revealed promising antiviral activity against H5N1 virus. researchgate.net In the context of other influenza strains, new quinoline-triazole hybrids have been evaluated against the H1N1 virus, with some compounds showing promising antiviral activity and the ability to inhibit neuraminidase. nih.gov

Table 6: In Vitro Antiviral Activity of Quinoline Analogues

| Compound/Analogue Class | Target Virus | Activity Metric | Value/Range | Reference |

|---|---|---|---|---|

| Novel quinoline derivatives | Dengue virus serotype 2 | - | Low to sub-micromolar inhibition | nih.gov |

| 6-iodo-3-(3-trifluoromethylphenyl) quinazolin-4(3H)-one derivatives | H5N1 influenza virus | - | Weak to moderate activity | nih.gov |

| Quinoline-triazole hybrid 6d | H1N1 influenza virus | Neuraminidase Inhibition IC50 | 0.30 µM | nih.gov |

| Quinoline-triazole hybrid 6d | H1N1 influenza virus | Selectivity Index | 15.8 | nih.gov |

| Quinoline-triazole hybrid 6e | H1N1 influenza virus | Selectivity Index | 37 | nih.gov |

| Quinoline-triazole hybrid 9b | H1N1 influenza virus | Selectivity Index | 29.15 | nih.gov |

Antioxidant Activity Investigations (e.g., radical scavenging mechanisms)

The antioxidant potential of quinoline derivatives, particularly those incorporating hydrazone moieties, is a subject of significant scientific interest due to their ability to counteract oxidative stress, a phenomenon implicated in numerous pathological conditions. nih.gov While direct experimental data on the antioxidant activity of this compound is not extensively detailed in the available literature, the activity of its structural analogues provides valuable insights into its potential radical scavenging capabilities. The antioxidant action of these compounds is often attributed to their capacity to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). sapub.org

The core quinoline structure is a recognized scaffold in the design of antioxidant agents. mdpi.com The introduction of a hydrazinyl or hydrazone group at the 2-position can enhance this activity. nih.govnih.gov Hydrazone derivatives of quinoline-2-carbaldehyde, for instance, have been synthesized as bioisosteric analogues of melatonin, a known powerful antioxidant, and have demonstrated notable in vitro antioxidant effects. nih.gov The mechanism often involves the stabilization of free radicals by delocalizing the unpaired electron across the aromatic system.

Furthermore, the nature and position of substituents on the quinoline and phenyl rings play a crucial role in modulating antioxidant efficacy. The presence of electron-donating groups, such as the methoxy group at the 7-position, can enhance radical scavenging activity. researchgate.net Studies on quinazoline analogues, which share a fused heterocyclic system with quinolines, have shown that the presence of methoxy groups contributes to higher efficacy in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. sapub.org The hydroxyl group, in particular, is known to be a potent antioxidant functional group, and its presence in related structures often leads to significant radical scavenging. nih.gov

Common in vitro assays used to evaluate the antioxidant potential of these compounds include the DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net In these tests, the ability of the compound to reduce the stable colored radical results in a measurable color change, allowing for the quantification of antioxidant capacity, often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals).

Interactive Data Table: Antioxidant Activity of Selected Quinoline and Hydrazone Analogues Below is a summary of the reported antioxidant activities for compounds structurally related to this compound.

| Compound Class | Specific Analogue Example | Assay | Result (e.g., IC50) | Reference |

|---|---|---|---|---|

| Quinoline-Hydrazone Derivative | Quinoline-hydrazone with -OH group | DPPH | IC50 = 843.52 ppm (Weak activity) | nih.gov |

| Quinazoline-Vanillin Derivative | Compound with -OCH3, -OCOCH3, -NCOCH3 groups | DPPH | 61.53% inhibition at 1 mg/mL | sapub.org |

| Catechol Hydrazinyl-Thiazole | CHT | ABTS | 3.16 times more intense than Trolox | nih.gov |

Other Biological Targets and Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Matrix Metalloproteinases)

The substituted quinoline scaffold is a versatile pharmacophore known to interact with various biological targets, including key enzymes involved in disease progression. Investigations into analogues of this compound have revealed inhibitory activity against enzymes such as acetylcholinesterase and matrix metalloproteinases.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.gov Its inhibition is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov Quinoline-based structures, such as the approved drug tacrine, are known AChE inhibitors. researchgate.net Computational and experimental studies suggest that various quinoline derivatives can act as inhibitors of AChE. mdpi.com The hydrazone moiety has also been incorporated into compounds designed as AChE inhibitors, indicating that the 2-hydrazinyl group could contribute to binding at the enzyme's active site. The inhibitory potency is typically quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by half.

Matrix Metalloproteinase (MMP) Inhibition: Matrix metalloproteinases are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix. nih.gov Overactivity of certain MMPs, such as MMP-2 and MMP-9, is associated with pathological processes including tumor invasion and metastasis. mdpi.comnih.gov Consequently, MMP inhibitors are of significant interest in oncology.

While direct MMP inhibition data for this compound is scarce, research on structurally similar compounds is informative. For example, a series of Ru(II) polypyridyl complexes featuring a 4,7-diphenyl-1,10-phenanthroline (B7770734) ligand, which shares the 4-phenyl aromatic system with the target compound, demonstrated potent inhibition of both MMP-2 and MMP-9. mdpi.com Specifically, the complex [Ru(dip)2(bpy-SC)]2+ showed low micromolar IC50 values against these enzymes. mdpi.com This suggests that the 4-phenylquinoline (B1297854) core may serve as a valuable scaffold for interacting with the active site of MMPs. Additionally, 2-phenylquinoline-4-carboxylic acid derivatives have been developed as potent inhibitors of other zinc-dependent enzymes like histone deacetylases (HDACs), further highlighting the potential of this chemical class in enzyme inhibition. frontiersin.org

Interactive Data Table: Enzyme Inhibition by Selected Analogues The following table summarizes the inhibitory activities of compounds analogous to this compound against acetylcholinesterase and matrix metalloproteinases.

| Compound Class | Target Enzyme | Specific Analogue Example | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| Tacrine Analogue | AChE | Tacrine | Ki = 0.001-0.05 µM | nih.gov |

| 1,2,4-Triazole Analogue | AChE | Methyl phenyl-substituted derivative 12d | 0.73 ± 0.54 µM | nih.gov |

| Ru(II) Polypyridyl Complex | MMP-2 | [Ru(dip)2(bpy-SC)]2+ | 11.8 ± 0.7 µM | mdpi.com |

| Ru(II) Polypyridyl Complex | MMP-9 | [Ru(dip)2(bpy-SC)]2+ | 3.9 ± 0.3 µM | mdpi.com |

| Peptide from αS1-casein | MMP-9 | NENLLRFFVAPFPEVFG | 50 µM | mdpi.com |

Structure Activity Relationship Sar Elucidations for 2 Hydrazinyl 7 Methoxy 4 Phenylquinoline Derivatives

Impact of Substituents on the Quinoline (B57606) Core

The biological profile of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Key positions that modulate activity include C2, C4, and C7.

Influence of the Hydrazine (B178648) Group at Position 2 on Biological Activity

The hydrazine moiety is frequently converted into hydrazide-hydrazone derivatives (–(C=O)NHN=CH–). This extended conjugation has been identified as an important fragment for a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. nih.govmdpi.com The presence of the N–H and C=O moieties in these derivatives facilitates the formation of hydrogen bonds with target sites, which can be crucial for binding and efficacy. nih.gov

Role of the Methoxy (B1213986) Group at Position 7 in Modulating Activity

The methoxy group (-OCH3) at the C7 position of the quinoline ring plays a significant role in modulating the biological activity of these derivatives. As an electron-donating group, it can influence the electronic properties of the entire molecule, which in turn affects its interaction with biological targets. rsc.orgnih.gov

Studies have consistently shown that the presence of a methoxy group, particularly at C7, is important for anticancer activity. mdpi.com For instance, in a series of (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide derivatives, the 7-methoxy group was found to be a key feature for their anticancer effects. mdpi.comnih.gov Further research has demonstrated that substitution with a methoxy group in quinoline hydrazone moieties leads to increased anticancer activity against various cancer cell lines. nih.gov In some cases, the presence of methoxy groups at both the C-6 and C-8 positions has been shown to be crucial for inhibiting enzymes like acetylcholinesterase (AChE). researchgate.net

Effects of the Phenyl Group at Position 4 on Biological Profiles

The phenyl group at the C4 position is another key structural determinant for the biological activity of this quinoline series. The introduction of a substituent at this position can significantly enhance a compound's potency against cancer cells. orientjchem.org Research on 4-anilinoquinolines has highlighted the importance of this substitution pattern for antitumor activity. mdpi.com

The position of the phenyl substitution on the quinoline ring influences its antiproliferative effects. For example, studies on phenyl-substituted quinazolines and quinolines found that derivatives with the phenyl ring at position 6 or 7 displayed the most interesting antiproliferative activities against several human cancer cell lines. nih.gov This suggests that the spatial arrangement and orientation of the C4-phenyl group are critical for effective interaction with the biological target.

Contribution of Halogen Substitutions (e.g., at C4, C6, C9)

The introduction of halogen atoms, such as chlorine (Cl) or fluorine (F), onto the quinoline core is a common strategy to enhance biological activity. Halogenation can alter the molecule's electronic properties, lipophilicity, and metabolic stability. nih.govacs.org The reactivity order of halogens in SNAr reactions, which are common in quinoline synthesis, is F > Cl > Br > I. mdpi.com

Studies have shown that a chloro group at the sixth position of the quinoline ring, combined with an acyl hydrazone moiety, can induce apoptosis and inhibit cell proliferation in cancer cells. nih.gov Similarly, the presence of a fluorine atom at position 6 can significantly enhance a compound's antibacterial activity. orientjchem.org While research has highlighted the impact of substitutions at positions like C6, it is suggested that for some derivatives, an unsubstituted phenyl ring on the quinoline moiety is more tolerated for activity than one substituted with electron-donating groups. nih.gov

Modifications on the Hydrazine Moiety and their Pharmacological Consequences

The hydrazine group at C2 is a prime site for chemical modification, and its conversion into hydrazone or hydrazide derivatives is a key strategy for developing potent therapeutic agents. dntb.gov.uabohrium.com The synthetic flexibility of this moiety allows for the creation of a wide range of structurally diverse compounds that can act on various biological targets. bohrium.com

The hydrazide-hydrazone linker is crucial for connecting the quinoline scaffold to other bioactive moieties, which can lead to hybrid compounds with enhanced or novel pharmacological activities. nih.govnih.gov For example, quinoline-hydrazone hybrids have been investigated for their leishmanicidal activity, with the combination proving more potent. rsc.org Similarly, quinoline-based dihydrazone derivatives have been synthesized and shown to exhibit significant antiproliferative activity against selected cancer cell lines, with some compounds showing greater potency than the clinical anticancer agent 5-FU. rsc.org The antibacterial activity of quinoline 2(4)-hydrazone derivatives has also been demonstrated against antibiotic-resistant strains. bohrium.com

| Modification on Hydrazine Moiety | Resulting Functional Group | Pharmacological Consequence |

| Condensation with Aldehyde/Ketone | Hydrazone (-NH-N=CHR) | Enhanced anticancer and antimicrobial activity. nih.govmdpi.comnih.gov |

| Acylation with Carboxylic Acid | Hydrazide (-NH-NH-CO-R) | Serves as a key intermediate for creating diverse libraries of bioactive compounds. mdpi.comnih.gov |

| Formation of Dihydrazones | Bridged dihydrazone structure | Potent antiproliferative activity against various cancer cell lines. rsc.org |

| Coupling with Thiazole Ring | Thiazolyl Hydrazone | Selective anticancer and potent antifungal activity. researchgate.net |

Correlation between Molecular Features (e.g., Electron Affinity, Lipophilicity) and Biological Potency

The biological potency of 2-hydrazinyl-7-methoxy-4-phenylquinoline derivatives is strongly correlated with their physicochemical properties, particularly lipophilicity and electronic features. nih.govnih.gov Lipophilicity, often expressed as logP, is a fundamental property that influences a molecule's ability to cross cell membranes and interact with target sites. nih.govnih.gov

Several studies have established a direct link between increased lipophilicity and enhanced biological activity in quinoline derivatives. For instance, investigations into halogenated quinolines found a correlation between ClogP values and antibacterial and biofilm eradication activities. nih.gov The introduction of acyl substituents, which increases lipophilicity, has been shown to enhance the activity of certain derivatives. nih.gov

The electronic properties of substituents also play a critical role. The presence of electron-donating groups like methoxy (-OCH3) enriches the coordination site in electron density, which can increase the stability of a complex with a biological target and thus enhance its catalytic or inhibitory activity. mdpi.com Conversely, electron-withdrawing groups can decrease this electron density and reduce activity. mdpi.commdpi.com Quantum chemical factors, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also used to predict biological activity, with a larger energy gap often correlating with greater molecular stability. researchgate.net

| Molecular Feature | Impact on Biological Potency | Example |

| Increased Lipophilicity | Generally enhances the ability to cross biological membranes, often leading to increased potency. nih.govnih.govnih.gov | Introduction of acyl groups or certain halogen atoms increases lipophilicity and activity. nih.govnih.gov |

| Electron-Donating Groups | Increases electron density on the quinoline ring, potentially enhancing binding to targets. mdpi.com | The C7-methoxy group is an electron-donating group linked to enhanced anticancer activity. nih.gov |

| Electron-Withdrawing Groups | Decreases electron density, which can either decrease or be essential for activity depending on the target interaction. mdpi.commdpi.com | A nitro group (electron-withdrawing) at C7 was found to decrease activity in some quinoxaline (B1680401) derivatives. mdpi.com |

| Hydrogen Bonding Capacity | The presence of H-bond donors (e.g., -NH, -OH) can favor high antiproliferative potency and improve aqueous solubility. nih.gov | The N-H of the hydrazone moiety can form crucial hydrogen bonds with target enzymes. nih.gov |

Stereochemical Considerations in Structure-Activity Relationships

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical determinant of its biological activity. For quinoline derivatives, including analogs of this compound, the spatial orientation of substituents can significantly influence the interaction with biological targets, leading to variations in efficacy and potency among stereoisomers. nih.govacs.org Many compounds within the broader quinolone class are chiral and exhibit enantioselective biological activities, meaning that different enantiomers of the same compound can have markedly different effects. nih.gov

While specific research on the stereoisomers of this compound and their differential activities is not extensively documented in publicly available literature, the principles derived from related quinoline structures underscore the potential importance of stereochemistry in the structure-activity relationship (SAR) of its derivatives. The introduction of a chiral center in a molecule, often by adding a substituent, can result in enantiomers that may display different pharmacological profiles.

For instance, studies on other quinoline-based compounds have demonstrated that stereoisomerism can have a profound impact on their biological function. In a series of 4-aminoquinolines, it was found that substitutions at a chiral center had a "significant and stereospecific beneficial effect" on the affinity and potency for their target receptor. acs.org This highlights that the specific 3D conformation of the molecule is crucial for optimal binding to its biological counterpart.

Should derivatives of this compound be synthesized with chiral centers, it would be anticipated that their stereoisomers could exhibit notable differences in biological activity. This enantioselectivity could manifest in various ways, including differences in binding affinity, metabolic stability, and off-target effects. Therefore, the separation and individual biological evaluation of stereoisomers would be a crucial step in the development of any chiral derivatives of this scaffold.

To illustrate the concept of how stereochemistry can impact the biological activity of quinoline derivatives, the following table presents hypothetical data for a chiral derivative of this compound.

| Stereoisomer | Biological Activity (IC50 in µM) | Relative Potency |

|---|---|---|

| (R)-enantiomer | 0.5 | 10x |

| (S)-enantiomer | 5.0 | 1x |

| Racemic Mixture | 2.75 | ~1.8x |

This hypothetical data demonstrates that the (R)-enantiomer is significantly more potent than the (S)-enantiomer. The racemic mixture, which is an equal combination of both enantiomers, shows an intermediate activity. This type of disparity is common for chiral drugs and underscores the importance of considering stereochemistry in drug design and development.

Computational Chemistry and Molecular Modeling Approaches in Research of 2 Hydrazinyl 7 Methoxy 4 Phenylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure to determine its energy and electronic properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. In studies of quinoline (B57606) derivatives, DFT methods, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a basis set like 6-311++G(d,p), are commonly employed to calculate structural parameters like bond lengths and angles. researchgate.netresearchgate.netdergi-fytronix.com This process provides a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. malayajournal.org For similar heterocyclic compounds, this energy gap is typically in the range of 3.9 to 4.1 eV. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.28 |

| ELUMO | -1.27 |

| Energy Gap (ΔE) | 4.01 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. deeporigin.comchemrxiv.org The MEP map displays different potential values on the molecular surface using a color spectrum. deeporigin.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. deeporigin.com For a molecule like 2-Hydrazinyl-7-methoxy-4-phenylquinoline, the MEP map would likely show negative potential around the nitrogen atoms of the quinoline and hydrazinyl groups, indicating these as primary sites for interaction with electrophiles.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It interprets the electronic wavefunction in terms of localized Lewis-like structures, such as bonds and lone pairs. materialsciencejournal.orgq-chem.com This method is used to investigate intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. materialsciencejournal.org NBO analysis can quantify the stabilization energy (E2) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO, which helps explain the stability of certain molecular conformations. dergi-fytronix.com Natural Population Analysis (NPA), derived from the NBO method, calculates the charge distribution on each atom, offering a more robust description than other methods like Mulliken population analysis. dergi-fytronix.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N5 | π(C3-C4) | 20.5 |

| LP(1) O1 | π(C7-C8) | 18.2 |

| π(C9-C10) | π*(C3-C4) | 15.7 |

LP denotes a lone pair orbital.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's electronic properties. researchgate.net These descriptors provide a quantitative measure of chemical reactivity and stability.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO. ajchem-a.com

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO. ajchem-a.com

Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). researchgate.net

Electrophilicity Index (ω): A measure of the ability to accept electrons. Calculated as ω = χ² / (2η). researchgate.net

These parameters are essential for comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

| Property | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.28 |

| Electron Affinity (A) | 1.27 |

| Electronegativity (χ) | 3.275 |

| Chemical Hardness (η) | 2.005 |

| Chemical Softness (S) | 0.499 |

| Electrophilicity Index (ω) | 2.67 |

The 2-hydrazinylquinoline structure is susceptible to tautomerism, potentially existing in equilibrium between the hydrazinyl (amino) form and a hydrazono (imino) form. Computational methods can predict the relative stabilities of these tautomers. By calculating the total energy of each optimized tautomeric structure, researchers can determine the predominant form in the gas phase or in different solvents (using models like the Polarizable Continuum Model, PCM). dnu.dp.ua For similar heterocyclic systems like 4-hydrazinoquinazolines, studies have shown that the amino form is generally the more stable tautomer. dnu.dp.ua Such theoretical investigations are crucial for understanding the molecule's behavior in different chemical environments and interpreting experimental data, such as NMR spectra. dnu.dp.uanih.gov

A comprehensive literature search did not yield specific studies on the computational chemistry and molecular modeling of this compound. Research detailing molecular docking, ligand-receptor binding modes, binding affinities, specific molecular targets, or QSAR modeling for this particular compound is not available in the public domain.

Therefore, it is not possible to provide a detailed, evidence-based article that strictly adheres to the requested outline for this specific chemical compound. Generating content would require speculating or extrapolating from different, unrelated molecules, which would violate the core requirements of scientific accuracy and a singular focus on "this compound".

Quantitative Structure-Activity Relationship (QSAR) Modeling

Correlation of Molecular Descriptors with Pharmacological Responses

In the field of computational chemistry, Quantitative Structure-Activity Relationship (QSAR) studies are pivotal for understanding how the structural features of a molecule, such as this compound, influence its biological activity. This is achieved by establishing a mathematical correlation between numerically encoded structural attributes, known as molecular descriptors, and observed pharmacological responses. For quinoline derivatives, a wide array of descriptors are calculated to represent various aspects of the molecular structure.

These descriptors typically fall into several categories:

Topological descriptors: These describe the atomic connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Thermodynamic descriptors: These include parameters like heat of formation and hydration energy.

QSAR analyses on related quinoline and quinazoline (B50416) structures have demonstrated the importance of specific descriptors in predicting their pharmacological activities, such as anticancer or antimicrobial effects. For instance, in a 2D-QSAR study of substituted quinoxaline (B1680401) derivatives with antitubercular and antileptospiral activities, descriptors related to the spatial orientation of atoms, the presence of electronegative groups, and the balance between lipophilic elements were found to be crucial. nih.gov The results indicated that branching, adjacency of atoms, and the binding strengths of lipophilic elements significantly influence the biological response. nih.gov

Another QSAR study on 4-quinolinyl and 9-acridinyl hydrazones as antimalarial agents identified several key descriptors, including T_N_O_3, IdAverage, chiV6chain, Most-vePotential, and T_C_N_6, as being instrumental in determining their activity. nih.gov The positive correlation with certain descriptors and negative correlation with others helps in understanding the structural requirements for enhanced pharmacological potency.

The following table illustrates a hypothetical correlation of molecular descriptors with the pharmacological response of a series of quinoline derivatives, based on findings from analogous compounds.

| Descriptor Type | Descriptor Example | Correlation with Activity | Implication for this compound |

| Topological | chiV6chain (Chain path index of order 6) | Positive | Increased branching in substituents may enhance activity. |

| Electronic | Most-vePotential (Most negative potential) | Negative | A lower negative potential on the molecule could be favorable. |

| Spatial | T_N_O_3 (Topological distance between N and O atoms) | Positive | A specific spatial arrangement of nitrogen and oxygen atoms is likely important for receptor binding. |

| Physicochemical | LogP (Lipophilicity) | Varies | An optimal balance of lipophilicity is necessary for cell membrane permeability and target interaction. |

These correlations provide a theoretical framework for the rational design of novel analogs of this compound with potentially improved therapeutic efficacy. By systematically modifying the structure to optimize these key descriptors, medicinal chemists can guide the synthesis of more potent compounds.

Validation of QSAR Models for Drug Discovery

The development of a robust and predictive QSAR model is a critical step in computational drug discovery. A model's reliability is contingent upon rigorous validation to ensure that the observed correlations are not due to chance and that the model possesses genuine predictive power for new, untested compounds. nih.gov The validation process for QSAR models, which would be applied to studies involving this compound, typically involves both internal and external validation techniques.

Internal validation assesses the stability and robustness of the model using the initial dataset. A common method is cross-validation, particularly the leave-one-out (LOO) technique. nih.gov In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability.

External validation is considered the most stringent test of a QSAR model's predictive power. nih.gov This involves splitting the initial dataset into a training set, used to build the model, and a test set of compounds that are not used in model development. The model's ability to predict the activity of the compounds in the test set is then evaluated. The predictive correlation coefficient (pred_r² or r²_pred) is a key metric here, with a value greater than 0.6 often being a criterion for an acceptable model.

Several statistical parameters are employed to validate QSAR models. The following table summarizes key validation metrics and their acceptable thresholds, based on established QSAR practices for quinoline and other heterocyclic derivatives.

| Validation Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | r² | Indicates the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Cross-validated Correlation Coefficient | q² | A measure of the internal predictive ability of the model. | > 0.5 |

| Predictive Correlation Coefficient | pred_r² | Measures the predictive power of the model for an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | A low value is desirable. |

For example, 2D-QSAR studies on substituted quinoxalines reported models with good linear relationships (r² = 0.71-0.88), internal predictive ability (q² > 0.61), and external predictive ability (pred_r² > 0.71). nih.gov Similarly, QSAR analyses of 4-quinolinyl hydrazones yielded models with high r² (e.g., 0.8456), q² (e.g., 0.7814), and pred_r² (e.g., 0.7443) values, indicating their statistical significance and predictive capacity. nih.gov The successful validation of these models for structurally related compounds underscores the potential of this approach for guiding the discovery of new derivatives of this compound.

Derivatization and Chemical Transformations of 2 Hydrazinyl 7 Methoxy 4 Phenylquinoline for Advanced Research

Reactions Involving the Hydrazine (B178648) Functionality (e.g., condensation with aldehydes/ketones to form hydrazones)

The hydrazine moiety (-NHNH2) at the C2 position of the quinoline (B57606) ring is a highly reactive nucleophile, making it a prime site for chemical modification. One of the most fundamental reactions involving this group is its condensation with carbonyl compounds. nih.gov This reaction with aldehydes and ketones is a straightforward and high-yielding method for the synthesis of hydrazone derivatives. researchgate.net

The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by the elimination of a water molecule to form the corresponding hydrazone, which contains the R1R2C=NNH- linkage. researchgate.netnih.gov The reaction rate is often pH-dependent, with optimal rates typically observed in weakly acidic conditions, which facilitate both the protonation of the carbonyl oxygen and the dehydration step. nih.gov

The reaction of 2-hydrazinyl-7-methoxy-4-phenylquinoline with various aromatic and aliphatic aldehydes and ketones can generate a diverse library of hydrazone compounds. These products are not only stable compounds in their own right but also serve as crucial intermediates for further synthetic transformations. mdpi.comnih.gov

Table 1: Synthesis of Hydrazones from this compound

| Reactant (Aldehyde/Ketone) | Product (Hydrazone Derivative) |

|---|---|

| Benzaldehyde | (E)-N'-(benzylidene)-7-methoxy-4-phenylquinolin-2-yl)hydrazine |

| Acetophenone | (E)-N'-(1-phenylethylidene)-7-methoxy-4-phenylquinolin-2-yl)hydrazine |

| 4-Nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)-7-methoxy-4-phenylquinolin-2-yl)hydrazine |

This table presents hypothetical examples based on established chemical principles of hydrazone formation.

Synthesis of Novel Heterocyclic Systems Fused with the Quinoline Core (e.g., Triazoles, Pyrazoles, Oxadiazoles)

The versatile reactivity of this compound extends to its use as a key building block for constructing novel fused heterocyclic systems. The hydrazine group and the adjacent ring nitrogen can participate in cyclization reactions to form five-membered rings, such as pyrazoles, triazoles, and oxadiazoles, fused to the quinoline core.

Pyrazoles: Pyrazoles are commonly synthesized by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone. youtube.comnih.govsemanticscholar.org For instance, the reaction of this compound with a 1,3-diketone like acetylacetone (B45752) would be expected to yield a pyrazole (B372694) ring fused to the quinoline system. The reaction proceeds through initial hydrazone formation followed by intramolecular cyclization and dehydration. youtube.com

Triazoles: The synthesis of fused triazole systems can be achieved through several pathways. One common method involves the oxidative cyclization of hydrazones derived from aldehydes. rsc.org Another approach is the reaction of hydrazides with reagents like carbon disulfide or ammonium (B1175870) thiocyanate, followed by further cyclization steps. nih.gov For example, the hydrazone derived from this compound could be acylated and then cyclized to form a triazolo[4,3-a]quinoline derivative. nih.gov